molecular formula C26H44O4 B14067846 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14067846
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-SCDRYFDMSA-N
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Description

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and a pentanoic acid side chain, making it a potential candidate for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Functional Group Introduction: The introduction of hydroxyl groups at specific positions is carried out using selective hydroxylation reactions. This step requires precise control of reaction conditions to ensure regioselectivity.

    Side Chain Attachment: The pentanoic acid side chain is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties can be explored for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s hydroxyl groups and pentanoic acid side chain likely play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.

    Testosterone: Another compound with a similar core structure but different functional groups.

    Estradiol: A hormone with a similar cyclopenta[a]phenanthrene structure.

Uniqueness

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its specific arrangement of hydroxyl groups and the presence of a pentanoic acid side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid (commonly referred to as a derivative of obeticholic acid) is a complex organic compound with notable biological activities. This article aims to explore its biological mechanisms and potential therapeutic applications based on existing literature.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC26H44O4
Molar Mass420.63 g/mol
Density1.091 g/cm³
Boiling Point562.9 °C (Predicted)
pKa4.76

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

  • Regulation of Lipid Metabolism : The compound has been shown to modulate lipid metabolism pathways by activating nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in bile acid synthesis and lipid homeostasis .
  • Anti-inflammatory Effects : Studies suggest that it may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals and reduce oxidative stress in cellular environments .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Liver Health : A clinical trial investigated the effects of obeticholic acid derivatives on patients with non-alcoholic steatohepatitis (NASH). Results indicated significant improvements in liver histology and reductions in fibrosis scores after treatment with the compound .
  • Cardiovascular Effects : In vitro studies demonstrated that the compound could lower cholesterol levels and improve endothelial function in animal models. This suggests potential applications in cardiovascular disease management .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the proliferation of certain cancer cell lines while promoting apoptosis through caspase activation pathways. This dual action highlights its potential as an anticancer agent .

In Vivo Studies

Animal studies have shown that administration of this compound leads to significant reductions in serum triglycerides and LDL cholesterol levels. Additionally, it was observed to enhance insulin sensitivity and glucose metabolism in diabetic models .

Properties

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,24?,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-SCDRYFDMSA-N

Isomeric SMILES

CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Origin of Product

United States

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